molecular formula C14H21NO2S B4843370 2-(isopropylthio)-N-(3-methoxypropyl)benzamide

2-(isopropylthio)-N-(3-methoxypropyl)benzamide

Cat. No. B4843370
M. Wt: 267.39 g/mol
InChI Key: XATDGZOSEWQUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-N-(3-methoxypropyl)benzamide, also known as BTZ043, is a compound that has gained significant attention in the field of tuberculosis research due to its potent anti-tubercular activity. It belongs to the class of benzothiazinones and has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis.

Mechanism of Action

2-(isopropylthio)-N-(3-methoxypropyl)benzamide works by inhibiting the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall, ultimately causing the death of the bacterium. The exact mechanism by which 2-(isopropylthio)-N-(3-methoxypropyl)benzamide inhibits DprE1 is still being studied, but it is believed to involve the formation of a covalent bond between 2-(isopropylthio)-N-(3-methoxypropyl)benzamide and the enzyme.
Biochemical and Physiological Effects:
2-(isopropylthio)-N-(3-methoxypropyl)benzamide has been shown to have potent anti-tubercular activity both in vitro and in vivo. It has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide is its potent anti-tubercular activity, which makes it a valuable compound for studying the mechanisms of tuberculosis infection and developing new treatments. However, one of the limitations of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(isopropylthio)-N-(3-methoxypropyl)benzamide. One area of focus is the development of new derivatives of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide that have improved solubility and bioavailability. Another area of research is the identification of new targets for benzothiazinones, which could lead to the development of new anti-tubercular drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide, as well as its potential for use in combination therapies.

Scientific Research Applications

2-(isopropylthio)-N-(3-methoxypropyl)benzamide has been extensively studied for its anti-tubercular activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1, which is essential for the biosynthesis of the cell wall of the bacterium. 2-(isopropylthio)-N-(3-methoxypropyl)benzamide has also been found to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs.

properties

IUPAC Name

N-(3-methoxypropyl)-2-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11(2)18-13-8-5-4-7-12(13)14(16)15-9-6-10-17-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATDGZOSEWQUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-propan-2-ylsulfanylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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